![molecular formula C15H22FN3O3 B586826 N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 CAS No. 1795786-87-6](/img/no-structure.png)

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

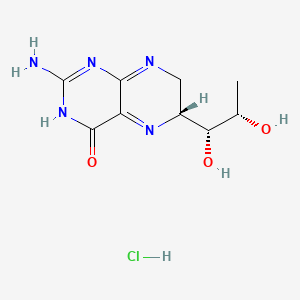

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 (hereafter referred to as N-[(2R)-3-FMA-d8) is an acetamide derivative of the amino acid tyrosine, and is used in a variety of scientific research applications. N-[(2R)-3-FMA-d8 is a stable isotope of the parent compound N-[(2R)-3-FMA] and is labeled with deuterium (d8) at the 2-hydroxypropyl group. It is a useful tool for studying the structure and function of proteins, enzymes, and other macromolecules in a variety of biochemical and physiological systems.

Aplicaciones Científicas De Investigación

N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is a useful tool for studying the structure and function of proteins, enzymes, and other macromolecules in a variety of biochemical and physiological systems. It has been used as a ligand in affinity chromatography, as a probe for studying enzyme-substrate interactions, and as a fluorescent probe for studying protein-protein interactions. It has also been used as an inhibitor of enzymes such as proteases and kinases, and as a substrate for enzymes such as phosphatases and glycosyltransferases.

Mecanismo De Acción

N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] acts as a ligand in affinity chromatography, binding to the target molecule and allowing it to be separated from other molecules in the sample. As a fluorescent probe, it can be used to study protein-protein interactions by binding to the target molecule and emitting light when excited by an external light source. As an inhibitor, it can bind to the active site of an enzyme and block its activity. As a substrate, it can be used to study the activity of enzymes such as phosphatases and glycosyltransferases.

Biochemical and Physiological Effects

N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is a relatively small molecule that is not known to have any significant effects on biochemical or physiological processes. It does not appear to be toxic or have any other adverse effects when used in laboratory experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] in laboratory experiments is its stability. It is a stable isotope of the parent compound N-[(2R)-3-FMA] and is not prone to degradation or other changes over time. It is also relatively inexpensive and easy to obtain. One limitation of using N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is that it is not as effective as some other ligands or substrates in certain applications, such as affinity chromatography or enzyme inhibition.

Direcciones Futuras

N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] has a wide range of potential applications in scientific research. Future research could focus on developing new methods for synthesizing the compound, improving its efficiency as a ligand or substrate for affinity chromatography or enzyme inhibition, and exploring its potential application in other areas such as drug development and cancer research. Additionally, further research could be conducted to determine the effects of N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] on biochemical and physiological processes.

Métodos De Síntesis

N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is synthesized by reacting 2-hydroxypropyl-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 acetamide with 3-fluoro-4-(4-morpholinyl)phenyl amine in aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and proceeds at room temperature. The reaction is complete in about 24 hours and the product is purified by recrystallization from ethyl acetate.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-morpholinecarboxylic acid", "3-fluoro-4-nitroaniline", "N,N-dimethylformamide (DMF)", "thionyl chloride (SOCl2)", "triethylamine (TEA)", "2-hydroxypropylamine", "acetic anhydride-d6", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)", "ethyl acetate", "methanol-d4" ], "Reaction": [ "Step 1: Preparation of 3-fluoro-4-(4-morpholinyl)aniline\n- React 4-morpholinecarboxylic acid with thionyl chloride in the presence of TEA to obtain 4-chloromorpholine.\n- React 4-chloromorpholine with 3-fluoro-4-nitroaniline in DMF to obtain 3-fluoro-4-(4-morpholinyl)aniline.\n\nStep 2: Preparation of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8\n- React 2-hydroxypropylamine with acetic anhydride-d6 to obtain N-(2-hydroxypropyl)acetamide-d6.\n- React N-(2-hydroxypropyl)acetamide-d6 with 3-fluoro-4-(4-morpholinyl)aniline in DMF to obtain N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d6.\n- React N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d6 with NaHCO3 and CD3OD to obtain N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8." ] } | |

Número CAS |

1795786-87-6 |

Nombre del producto |

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 |

Fórmula molecular |

C15H22FN3O3 |

Peso molecular |

319.406 |

Nombre IUPAC |

N-[(2R)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]-2-hydroxypropyl]acetamide |

InChI |

InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20)/t13-/m0/s1/i4D2,5D2,6D2,7D2 |

Clave InChI |

VKPSVASMDWRRJS-LSSZDJLLSA-N |

SMILES |

CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

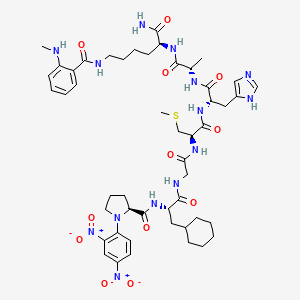

![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)

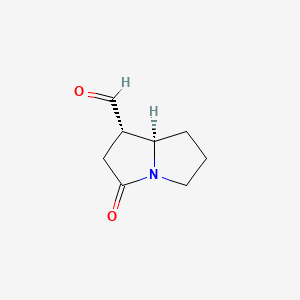

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)

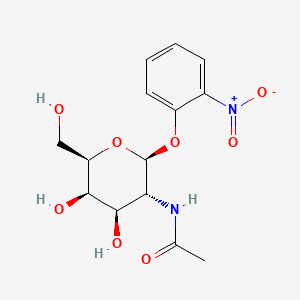

![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)

![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)

![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)